molecular formula C18H17NO B13038977 (3R)-3-(2-Anthryl)morpholine

(3R)-3-(2-Anthryl)morpholine

Cat. No.: B13038977
M. Wt: 263.3 g/mol
InChI Key: BNYGUUWNFUJGMN-SFHVURJKSA-N
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Description

(3R)-3-(2-Anthryl)morpholine is a chemical compound characterized by the presence of an anthracene moiety attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-Anthryl)morpholine typically involves the reaction of 2-anthryl derivatives with morpholine under specific conditions. One common method involves the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-Anthryl)morpholine undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives, depending on the reagents used.

Scientific Research Applications

(3R)-3-(2-Anthryl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-(2-Anthryl)morpholine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(2-Anthryl)morpholine is unique due to its specific combination of the anthracene moiety and the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

(3R)-3-anthracen-2-ylmorpholine

InChI

InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2/t18-/m0/s1

InChI Key

BNYGUUWNFUJGMN-SFHVURJKSA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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